Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16350514
Molecular Formula: C20H31N3O5
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O5 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O5/c1-19(2,3)28-18(27)22-12-10-21(11-13-22)15(24)6-9-23-16(25)14-20(17(23)26)7-4-5-8-20/h4-14H2,1-3H3 |
| Standard InChI Key | BHQAEWHQLPSPJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN2C(=O)CC3(C2=O)CCCC3 |
Introduction
Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including antipsychotic and antidepressant effects. The compound's unique structural features and potential applications in medicinal chemistry make it a subject of interest in scientific research.
Synthesis and Chemical Reactions
The synthesis of Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate involves several key steps that utilize various chemical reactions. The general approach includes multiple steps, with specific reaction conditions (such as temperature, solvents, and catalysts) being critical for optimizing yield and purity.
Potential Applications and Mechanism of Action
Piperazine derivatives, including this compound, have potential applications in medicinal chemistry due to their interaction with specific neurotransmitter receptors in the brain. These interactions can lead to antipsychotic and antidepressant effects. Data from pharmacological studies are essential to confirm these mechanisms and their efficacy in clinical settings.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume